molecular formula C23H24N4O4 B11024877 N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

Cat. No.: B11024877
M. Wt: 420.5 g/mol
InChI Key: USLUGVQTDVMHFO-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a complex organic compound that features a benzimidazole moiety linked to a benzazepine structure via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide typically involves multiple steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Synthesis of Benzazepine Core: The benzazepine structure is often prepared through a cyclization reaction involving an appropriate precursor, such as a substituted phenylacetic acid derivative, under basic conditions.

    Linking the Two Moieties: The final step involves the coupling of the benzimidazole and benzazepine structures via an ethyl chain. This can be achieved through a nucleophilic substitution reaction where the benzimidazole is alkylated with an ethyl halide derivative of the benzazepine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and benzazepine moieties.

    Reduction: Reduction reactions can target the carbonyl group in the benzazepine structure.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide has potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific enzymes or receptors, making it useful in treating certain diseases.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide likely involves binding to specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can interact with nucleophilic sites, while the benzazepine structure might fit into hydrophobic pockets, facilitating binding and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide
  • N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propionamide
  • N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)butyramide

Uniqueness

The uniqueness of this compound lies in its specific combination of benzimidazole and benzazepine moieties. This structure provides a unique set of chemical and biological properties that can be exploited in various applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize its potential in scientific and industrial fields.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

N-[2-(benzimidazol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide

InChI

InChI=1S/C23H24N4O4/c1-30-20-11-16-7-9-26(23(29)13-17(16)12-21(20)31-2)14-22(28)24-8-10-27-15-25-18-5-3-4-6-19(18)27/h3-7,9,11-12,15H,8,10,13-14H2,1-2H3,(H,24,28)

InChI Key

USLUGVQTDVMHFO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCCN3C=NC4=CC=CC=C43)OC

Origin of Product

United States

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